2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the reaction of 4-amino-5-benzyl-1,2,4-triazole-3-thiol with N-phenylacetyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-benzyl-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione: Another triazole derivative with similar biological activities.
2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide: A structurally related compound with potential pharmacological applications.
Uniqueness
2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c18-22-15(11-13-7-3-1-4-8-13)20-21-17(22)24-12-16(23)19-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIPYPRTRVWNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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